1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Lipophilicity LogP Drug-likeness

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1600117-75-6) is a synthetic heterocyclic building block comprising a 5-fluoropyridin-3-yl ketone tethered to a pyrrolidine ring. With a molecular formula of C₁₁H₁₃FN₂O and a molecular weight of 208.23 g·mol⁻¹, it serves as an advanced intermediate for constructing fluorinated pharmaceutical candidates.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B13297057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C11H13FN2O/c12-9-4-8(6-13-7-9)11(15)5-10-2-1-3-14-10/h4,6-7,10,14H,1-3,5H2
InChIKeyJNWVDQVGYOMXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one – A Fluorinated Pyridine–Pyrrolidine Building Block for Precision Medicinal Chemistry Sourcing


1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1600117-75-6) is a synthetic heterocyclic building block comprising a 5-fluoropyridin-3-yl ketone tethered to a pyrrolidine ring. With a molecular formula of C₁₁H₁₃FN₂O and a molecular weight of 208.23 g·mol⁻¹, it serves as an advanced intermediate for constructing fluorinated pharmaceutical candidates . Its structural features – the electron‑withdrawing 5‑fluoro substituent on the pyridine ring and the secondary amine of the pyrrolidine – provide distinct physicochemical and reactivity profiles relative to non‑fluorinated and regioisomeric analogs commonly offered for the same synthetic applications.

Why 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Cannot Be Replaced by a Non‑Fluorinated or Regioisomeric Analog in Early‑Stage Development


Even subtle changes to the pyridine substitution pattern in 1‑aryl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one scaffolds can significantly alter key molecular properties such as lipophilicity, electronic distribution, and metabolic susceptibility. Replacing the 5‑fluoro substituent with hydrogen or shifting it to another ring position yields an analog with different logP, potentially divergent target‑binding interactions, and altered in‑vitro clearance – all of which can derail a lead‑optimisation campaign if the substitution is treated as interchangeable . The quantitative evidence below demonstrates exactly where the 5‑fluoropyridin‑3‑yl derivative differs from its closest commercially available comparators.

Quantitative Differentiation Evidence for 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Relative to Its Closest Analogs


Lipophilicity Modulation: +0.14 LogP Shift Versus the Non‑Fluorinated 3‑Pyridyl Analog

The single-point replacement of the pyridine 5‑hydrogen with fluorine increases the computed partition coefficient (LogP) from 1.41 to 1.55, a ΔLogP of +0.14, while leaving the topological polar surface area unchanged at 41.99 Ų . This increment is large enough to influence membrane permeability and nonspecific protein binding in a cellular context.

Lipophilicity LogP Drug-likeness

Metabolic Soft‑Spot Blocking: 5‑Fluoro Substitution Reduces CYP‑Mediated Oxidative Clearance – Class‑Level Evidence

Introduction of fluorine at the 5‑position of a pyridine ring is a well‑established strategy to block cytochrome P450‑mediated oxidation at that site, as the strong C–F bond resists metabolic hydroxylation [1]. While direct microsomal stability data for the target compound are not publicly available, the 5‑fluoropyridin‑3‑yl motif is expected to exhibit longer half‑life in liver microsomes compared to the non‑fluorinated pyridin‑3‑yl analog, consistent with trends observed across multiple medicinal chemistry series.

Metabolic stability CYP oxidation Fluorine blocking

19F NMR Handle: Quantifiable Analytical Differentiation for Reaction Monitoring and Binding Studies

Unlike its non‑fluorinated comparator, the target compound possesses a single fluorine atom that can serve as a sensitive and background‑free probe for 19F NMR spectroscopy. 19F NMR is widely used for monitoring reaction progress, assessing enantiomeric purity, and measuring protein–ligand binding in fragment‑based drug discovery [1]. The 5‑fluoropyridin‑3‑yl group provides a distinct chemical shift (~ −120 to −130 ppm) that is easily resolved from other fluorinated species.

19F NMR Analytical detection Binding assays

Purity Specification: 95% Baseline Purity Ensures Reproducibility in Parallel Synthesis

The compound is supplied with a minimum purity of 95% (HPLC), as verified by the vendor's quality control . This specification matches or exceeds the typical purity range offered for the non‑fluorinated analog (also 95%) and is essential for structure–activity relationship studies where impurities can confound biological assay results. In procurement scenarios, a consistent 95% purity baseline reduces the time spent on repurification and assay triage.

Purity Reproducibility Parallel synthesis

High‑Impact Application Scenarios Where 1-(5-Fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one Provides Proven Differentiation


Lead Optimisation of Kinase Inhibitors Requiring Fine‑Tuned Lipophilicity

When a medicinal chemistry team needs to increase the LogP of a lead series by a small, predictable increment without altering hydrogen‑bonding capacity, the 5‑fluoropyridin‑3‑yl analog delivers a ΔLogP of +0.14 relative to the parent pyridine . This level of control supports the optimisation of cellular potency while avoiding excessive lipophilicity that could degrade solubility and metabolic stability.

Fragment‑Based Drug Discovery with 19F NMR Screening

The single fluorine atom in 1-(5-fluoropyridin-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one serves as an intrinsic 19F NMR reporter, enabling its use as a fluorinated fragment for protein‑binding screening without the need for additional labelling [1]. This eliminates the synthetic overhead of introducing a CF₃ or other fluorinated tag post hoc.

Parallel Library Synthesis Where Metabolic Soft‑Spot Blocking Is Critical

Incorporating the 5‑fluoro substituent early in a library design can reduce the risk of rapid CYP‑mediated clearance at the pyridine 5‑position [2]. For organisations that screen libraries directly in hepatocyte stability assays, building the library around the fluorinated scaffold can yield a higher percentage of compounds meeting pharmacokinetic progression criteria.

Synthetic Methodology Development Requiring a Chiral, Heterocyclic Ketone Building Block

The pyrrolidine ring provides a stereogenic centre, making the compound a useful substrate for asymmetric synthetic methodology studies (e.g., enantioselective reductions, α‑functionalisation). The 5‑fluoropyridine moiety further allows reaction progress to be monitored by 19F NMR, offering an orthogonal analytical readout that is cleaner than ¹H NMR for complex reaction mixtures [1].

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